molecular formula C13H16BrNO B1282740 4-[(6-Bromohexyl)oxy]benzonitrile CAS No. 91944-99-9

4-[(6-Bromohexyl)oxy]benzonitrile

Cat. No.: B1282740
CAS No.: 91944-99-9
M. Wt: 282.18 g/mol
InChI Key: FOQMXJYXSDXBPY-UHFFFAOYSA-N
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Description

4-[(6-Bromohexyl)oxy]benzonitrile is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol. This compound is significant in the field of chemistry due to its various applications in industries such as pharmaceuticals, material science, and organic synthesis. It is an intermediate in the synthesis of other complex molecules and is used in the treatment of amyloid-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromohexyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+6-BromohexanolK2CO3,DMFThis compound\text{4-Hydroxybenzonitrile} + \text{6-Bromohexanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+6-BromohexanolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromohexyl)oxy]benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the hexyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding primary amine.

Scientific Research Applications

4-[(6-Bromohexyl)oxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.

    Medicine: It is an intermediate in the synthesis of drugs used for the treatment of amyloid-related diseases.

    Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[(6-Bromohexyl)oxy]benzonitrile involves its interaction with specific molecular targets. The bromine atom in the hexyl chain can undergo nucleophilic substitution, leading to the formation of various bioactive molecules. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Chlorohexyl)oxy]benzonitrile
  • 4-[(6-Iodohexyl)oxy]benzonitrile
  • 4-[(6-Fluorohexyl)oxy]benzonitrile

Comparison

4-[(6-Bromohexyl)oxy]benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom also imparts specific electronic and steric properties that influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(6-bromohexoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQMXJYXSDXBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541215
Record name 4-[(6-Bromohexyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91944-99-9
Record name 4-[(6-Bromohexyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 23.8 g (0.2 mole) of 4-cyanophenol, 55.3 g (0.4 mole) of milled potassium carbonate, 97.6 g of 1,6-dibromohexane, 0.5 g of sodium iodide and 750 ml of acetone was stirred at reflux for two days. The solid was filtered off and the filtrate concentrated in vacuo. The residue was partitioned between water and methylene dichloride, and the organic phase was dried and concentrated. The residue was distilled to give 40 g of 4-(6-bromohexyloxy)benzonitrile, b.p. 150°-160° C. (0.05 mm).
Quantity
23.8 g
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reactant
Reaction Step One
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55.3 g
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reactant
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97.6 g
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reactant
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0.5 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The intermediate 6-(4-cyanophenoxy)hexyl bromide was prepared from the potassium salt of 4-cyanophenol and 1,6-dibromohexane.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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